molecular formula C15H16ClFN2O2 B4961505 N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide

N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B4961505
M. Wt: 310.75 g/mol
InChI Key: GYERZFLPCJGONH-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as CLP290, is a small molecule drug that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various scientific studies.

Mechanism of Action

N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide modulates the activity of TRPC channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which reduces the influx of calcium ions into the cell. This reduction in calcium ion influx leads to a decrease in neuronal excitability, which is beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the hyperexcitability of neurons, which is beneficial in the treatment of epilepsy and neuropathic pain. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more potent analogs of N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide that have improved solubility and bioavailability. Additionally, the development of new methods for the delivery of N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide to the central nervous system may also be explored.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of tert-butyl acrylate with 2-chloro-6-fluoroaniline, followed by the reaction of the resulting compound with methyl isoxazolecarboxylate. The final product is obtained after the removal of the protecting groups through hydrolysis. This synthesis method has been optimized to obtain high yields of pure N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide.

Scientific Research Applications

N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and neuropathic pain. It has been shown to modulate the activity of TRPC channels, which are involved in the regulation of calcium ion influx in cells. This modulation has been found to reduce the hyperexcitability of neurons, which is a hallmark of many neurological disorders.

properties

IUPAC Name

N-tert-butyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O2/c1-8-11(14(20)18-15(2,3)4)13(19-21-8)12-9(16)6-5-7-10(12)17/h5-7H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYERZFLPCJGONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

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